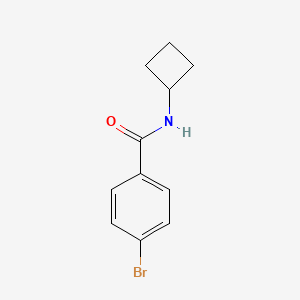

4-bromo-N-cyclobutylbenzamide

Description

Contextualization within Benzamide (B126) Chemistry Research

Benzamide chemistry is a significant area of organic synthesis and medicinal chemistry. Benzamides are synthesized through various methods, with a primary focus on the formation of the amide bond, a linkage crucial in many biological processes. researchgate.net The synthesis of substituted benzamides, such as 4-bromo-N-cyclobutylbenzamide, often involves the reaction of a substituted benzoic acid or its derivative with an appropriate amine. For instance, the synthesis of related N-substituted benzamides has been achieved by reacting phenylenediamine with acyl chlorides in the presence of a base like N,N-diisopropylethylamine (DIPEA). mdpi.com Another common method is direct amidation. researchgate.net

The presence of a bromine atom, as in this compound, is of particular interest. Halogen atoms, including bromine, can significantly influence a molecule's properties and reactivity. bohrium.com The bromine atom can be a site for further chemical modifications, such as in Suzuki cross-coupling reactions, which allow for the introduction of various aryl groups. mdpi.com This makes 4-bromo-substituted benzamides valuable intermediates in the synthesis of more complex molecules. researchgate.net Research has shown that the position and nature of the halogen on the benzamide scaffold can be crucial for its biological activity. bohrium.com

Overview of Benzamide Scaffold Significance in Chemical Biology Research

The benzamide scaffold is a privileged structure in chemical biology and drug discovery. researchgate.net This is due to its ability to interact with a wide range of biological targets, including enzymes and receptors. researchgate.netontosight.ai It is estimated that approximately 25% of active pharmaceutical ingredients contain an amide scaffold. researchgate.net The amide group itself is a key feature, capable of forming hydrogen bonds, which are vital for molecular recognition at the active sites of proteins. mdpi.com

Benzamide derivatives have been investigated for a multitude of biological activities. researchgate.net The versatility of the benzamide structure allows for the introduction of various substituents at different positions, leading to a diverse array of pharmacological properties. mdpi.com For example, modifications of the benzamide scaffold have led to the development of compounds studied as potential enzyme inhibitors, including those targeting acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which are relevant to Alzheimer's disease research. mdpi.com Furthermore, benzamide derivatives have been explored as inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. bohrium.com

Research Trajectory of this compound and Closely Related Analogs

While specific research on this compound itself is not extensively detailed in publicly available literature, the research trajectory of its closely related analogs provides significant insights. The general class of 4-bromo-N-substituted benzamides has been a focal point of various studies.

For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as potential inhibitors of fibroblast growth factor receptor-1 (FGFR1), a target in non-small cell lung cancer research. nih.govtandfonline.com In these studies, the 4-bromo-benzamide core served as a crucial structural component, with further modifications made to enhance activity. nih.govtandfonline.com

Other related compounds include 4-bromo-N-(2-nitrophenyl)benzamide, which has been studied for its molecular conformation and crystal structure. researchgate.net The investigation of such analogs helps in understanding the fundamental structural and electronic properties that the 4-bromo-benzamide moiety imparts. Research on compounds like 4-bromo-N,N′-diphenylbenzimidamide N′-oxide has explored their potential as ligands for transition-metal complexes with interesting photophysical and electrochemical properties. nih.gov

The synthesis of analogs such as (R)-4-Bromo-N-(quinuclidin-3-yl)benzamide further highlights the exploration of this chemical space for potential biological applications. bldpharm.com Additionally, the related compound 2-bromo-4-chloro-N-cyclobutylbenzamide is also available as a research chemical, indicating an interest in multi-halogenated N-cyclobutylbenzamides. bldpharm.com The study of these various analogs contributes to a broader understanding of the structure-activity relationships within the 4-bromo-benzamide class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-cyclobutylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-9-6-4-8(5-7-9)11(14)13-10-2-1-3-10/h4-7,10H,1-3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEGBJFOTXGZDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Bromo N Cyclobutylbenzamide

Established Synthetic Routes to N-cyclobutylbenzamide Core Structures

Conventional methods for constructing the N-cyclobutylbenzamide core rely on well-established organic reactions, including amidation and strategic functional group introductions.

The formation of the amide bond is a cornerstone of organic synthesis. nih.govnih.gov The most common route involves the coupling of a carboxylic acid derivative with an amine. researchgate.net For the synthesis of an N-cyclobutylbenzamide core, this would typically involve the reaction of a benzoic acid derivative with cyclobutylamine (B51885). To facilitate this reaction, which can be slow and require harsh conditions, activating agents or coupling reagents are frequently employed. researchgate.netnih.gov These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, promoting nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), and phosphonium salts. nih.govmdpi.com The reactions are typically performed in a suitable organic solvent at room temperature. nih.gov An alternative to using coupling reagents is the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine. researchgate.net

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Activating Species | Byproduct | Typical Conditions |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Dicyclohexylurea (DCU) | DCM or DMF, 0°C to RT |

| HATU | Activated Ester | Tetramethylurea | DMF, RT |

This table presents a selection of common reagents and is not exhaustive.

The cyclobutyl group is a key structural feature, and its introduction is pivotal to the synthesis. The most direct method involves using cyclobutylamine as a starting material and reacting it with an appropriate benzoic acid derivative (e.g., 4-bromobenzoic acid or its acyl chloride).

Alternative strategies focus on the synthesis of cyclobutane structures themselves. While less common for this specific target, methods like [2+2] cycloaddition reactions can generate cyclobutane rings. chemrxiv.orgrsc.org For instance, a photochemical [2+2] cycloaddition can be employed to create cyclobutane derivatives stereoselectively. rsc.org However, for the direct synthesis of 4-bromo-N-cyclobutylbenzamide, the use of pre-existing cyclobutylamine is the most straightforward and common approach.

The 4-bromo substituent is typically introduced via electrophilic aromatic substitution on the benzamide (B126) core. The amide group is an ortho-, para-directing activator, meaning it directs incoming electrophiles to the positions ortho and para to itself. Due to steric hindrance from the N-cyclobutyl group, the para-position is often favored.

N-Bromosuccinimide (NBS) is a common and convenient reagent for the regioselective bromination of activated aromatic rings. nsf.govorganic-chemistry.org The reaction can be catalyzed by an acid or performed under aqueous conditions to enhance the electrophilicity of the bromine. nsf.gov Other brominating agents like molecular bromine (Br₂) can also be used, often in the presence of a Lewis acid catalyst, although this can sometimes lead to polybromination. nih.gov For deactivated arenes, more potent systems such as tribromoisocyanuric acid in trifluoroacetic acid may be required. organic-chemistry.org

Table 2: Selected Methods for Aromatic Bromination

| Reagent | Catalyst/Solvent | Key Features |

|---|---|---|

| N-Bromosuccinimide (NBS) | Mandelic Acid / ACN:H₂O | High regioselectivity, mild room temperature conditions. nsf.gov |

| N-Bromosuccinimide (NBS) | Tetrabutylammonium bromide | Effective for activated aromatic compounds. organic-chemistry.org |

| Ammonium Bromide / Oxone® | Methanol or Water | Catalyst-free, proceeds at ambient temperature. organic-chemistry.org |

This table provides examples of bromination methods; optimal conditions depend on the specific substrate.

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry increasingly relies on metal-catalyzed reactions to form bonds with high efficiency and selectivity under mild conditions. researchgate.netrsc.org

Palladium-catalyzed cross-coupling reactions have become powerful tools for forming carbon-nitrogen bonds. acs.orgyoutube.com The Buchwald-Hartwig amination, for example, allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. youtube.com In the context of this compound synthesis, this could involve reacting 1,4-dibromobenzene with cyclobutylamine to form 4-bromo-N-cyclobutylaniline, which would then need to be converted to the benzamide.

A more direct, though less common, application would be the aminocarbonylation of an aryl bromide. This process incorporates a molecule of carbon monoxide and an amine to form the amide bond, catalyzed by a palladium complex. rsc.org For example, 1,4-dibromobenzene could potentially be reacted with cyclobutylamine and carbon monoxide in a palladium-catalyzed system to directly form the target molecule. rsc.org Palladium catalysts are also central to Suzuki cross-coupling reactions, which could be used to modify the this compound product into more complex derivatives. mdpi.comacs.org

While palladium is prominent, other transition metals are also effective catalysts for amide bond formation. researchgate.netrsc.org Copper-catalyzed N-arylation of amides, often referred to as the Ullmann condensation, offers a cheaper alternative to palladium-based methods. rsc.org These reactions typically use a copper(I) salt in combination with a ligand to couple an amide with an aryl halide. rsc.org

More recently, catalysts based on more abundant and less toxic metals like manganese and iron have been developed for amidation. acs.org For instance, manganese(I)-catalyzed methods have been reported for the direct synthesis of amides from a wide variety of esters and amines. acs.org Additionally, enzymatic methods, such as those using lipase B from Candida antarctica, are emerging as sustainable and efficient strategies for direct amide synthesis, avoiding the need for hazardous reagents. nih.gov

Transition Metal-Free and Base-Free Amidation Protocols

The formation of an amide bond is a cornerstone of organic synthesis. While traditionally achieved using coupling reagents or harsh conditions, recent advancements have focused on developing milder and more sustainable protocols. Transition metal-free and base-free amidation reactions are particularly desirable as they reduce metal contamination in the final product and avoid the use of strong bases that can be incompatible with sensitive functional groups.

Several strategies have emerged for the direct amidation of carboxylic acids or their derivatives under these conditions. One approach involves the use of pivalic anhydride as an effective reagent for the direct amidation of carboxylic acids with N-alkyl anilines. rsc.org This method proceeds under mild conditions, and its only by-product is the non-toxic pivalic acid, which can be readily removed through a simple aqueous workup. rsc.org This makes it a potentially clean method for the coupling of 4-bromobenzoic acid and cyclobutylamine.

Another sustainable approach is the direct amidation of esters using water as a green solvent. rsc.org This protocol demonstrates that various aromatic and aliphatic esters react with amines to yield the corresponding amides without the need for any metal catalyst or base additive. rsc.org For the synthesis of this compound, this would involve the initial conversion of 4-bromobenzoic acid to a suitable ester, such as methyl 4-bromobenzoate, followed by reaction with cyclobutylamine in water at an elevated temperature.

Photoinduced methods also offer a pathway for metal-free C-N bond formation. For instance, the reaction between arylboronic acids and dioxazolones can be achieved through a photoinduced process to provide N-arylamides. organic-chemistry.orgrsc.org While this specific example leads to N-arylamides, the underlying principles of using light to facilitate bond formation without metal catalysts are an active area of research that could potentially be adapted for N-alkylamide synthesis.

Table 1: Overview of Selected Transition Metal-Free and Base-Free Amidation Strategies

| Method | Reactants | Key Reagent/Condition | By-products | Reference |

|---|---|---|---|---|

| Mixed Anhydride | Carboxylic Acid + Amine | Pivalic Anhydride | Pivalic Acid | rsc.org |

| Ester Amidation | Ester + Amine | Water (solvent), Heat | Alcohol | rsc.org |

| Photoinduced Coupling | Arylboronic Acid + Dioxazolone | Light | CO2, Borinic Acid | organic-chemistry.orgrsc.org |

Stereoselective Synthesis of this compound Analogs

The parent compound, this compound, is achiral. However, stereocenters can be introduced to create chiral analogs, which is a common strategy in medicinal chemistry to explore structure-activity relationships. Stereoselectivity can be achieved by using a chiral amine component in the amidation reaction.

A direct example is the synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide, an analog where the cyclobutylamine is replaced by the chiral (S)-1-phenylethanamine. researchgate.net In a reported procedure, this compound was synthesized in excellent yield (93%) by reacting 4-bromobenzoic acid and (S)-1-phenylethanamine using titanium tetrachloride (TiCl4) as a coupling reagent in the presence of pyridine. researchgate.net This demonstrates a straightforward method for incorporating a stereocenter into the final amide structure.

To create chiral analogs that retain the cyclobutane motif, a stereochemically pure cyclobutylamine derivative would be required. The synthesis of such chiral building blocks is a field of active research. Strategies have been developed for the diastereo- and enantioselective synthesis of cyclobutanes with multiple substituents. nih.gov For example, complex cyclobutanes can be prepared through transition metal-catalyzed reactions, including Rh(II)-catalyzed cyclopropanation followed by a Ag(I)-catalyzed ring expansion. nih.gov Another approach involves the stereoselective synthesis of cyclobutanes from the contraction of readily available pyrrolidines. nih.gov These advanced methods provide access to chiral cyclobutane intermediates that could be converted to the corresponding chiral amines and subsequently coupled with 4-bromobenzoic acid to yield stereochemically defined analogs of this compound.

Table 2: Example Synthesis of a Chiral Analog

| Reaction | Amine Reactant | Coupling Reagent | Yield | Reference |

|---|---|---|---|---|

| 4-bromobenzoic acid + (S)-1-phenylethanamine | (S)-1-phenylethanamine | TiCl4 / Pyridine | 93% | researchgate.net |

Purification and Isolation Techniques in Academic Synthesis

Following the synthesis of this compound, purification is required to remove unreacted starting materials, reagents, and by-products. The choice of technique depends on the physical properties of the product and the nature of the impurities. In a typical academic research setting, the primary methods for purifying solid organic compounds are recrystallization and column chromatography. researchgate.net

Recrystallization is a highly effective technique for purifying crystalline solids, provided a suitable solvent can be found. youtube.comlibretexts.org The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, allowing for the formation of pure crystals while impurities remain in the "mother liquor". libretexts.orgmt.com The selection of the solvent is critical; the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. youtube.com For benzamide derivatives, polar solvents like ethanol, acetone, or acetonitrile are often good candidates for recrystallization. researchgate.net The process involves dissolving the crude product in a minimal amount of the hot solvent, allowing the solution to cool slowly to induce crystallization, and then isolating the pure crystals by vacuum filtration. youtube.com

Flash Column Chromatography is a versatile and widely used purification method for a broad range of organic compounds, including amides. rsc.org This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent). reddit.com For N-substituted benzamides, a typical eluent system would be a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or acetone. rsc.orgreddit.com The polarity of the eluent is optimized using thin-layer chromatography (TLC) to achieve good separation between the product and impurities. Since the amide nitrogen can interact with the acidic silanol groups on the silica gel, sometimes causing poor separation ("tailing"), a small amount of a basic modifier like triethylamine (e.g., 1-2%) may be added to the eluent system to improve the chromatography of basic or amine-containing compounds. biotage.com After separation on the column, the fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Table 3: Common Purification Techniques and Solvent Systems for Aromatic Amides

| Technique | Stationary Phase | Potential Mobile Phase / Solvent | Purpose | Reference |

|---|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Separation based on polarity | rsc.orgbiotage.com |

| Recrystallization | N/A | Ethanol, Acetonitrile, 1,4-Dioxane | Purification of crystalline solids | researchgate.netmt.com |

Structure Activity Relationship Sar Studies of 4 Bromo N Cyclobutylbenzamide Analogs

Impact of Substituents on the Bromophenyl Ring in Benzamide (B126) Derivatives

The nature and position of substituents on the phenyl ring of benzamide derivatives play a crucial role in determining their biological efficacy. In the case of 4-bromo-N-cyclobutylbenzamide, the bromine atom at the para position is a key feature. Halogens, such as bromine, can influence the molecule's properties in several ways, including its lipophilicity, electronic character, and ability to form halogen bonds.

Research on various benzamide scaffolds has shown that the presence and position of halogen atoms can significantly modulate activity. For instance, in a series of benzamide derivatives targeting dopamine (B1211576) receptors, polar substituents at the para- and/or meta-positions of the benzamide ring were found to enhance affinity for the D4 receptor subtype. nih.gov This suggests that the 4-bromo substituent in this compound could be involved in specific interactions with a target protein, potentially through favorable electronic or steric contributions.

Furthermore, studies on other classes of biologically active benzamides have highlighted the importance of the substitution pattern on the phenyl ring. For example, in the development of antimicrobial agents, the position of substituents on the aromatic ring of benzimidazole (B57391) derivatives was shown to be critical for activity, with meta-positioned substituents providing excellent antimicrobial effects. nih.gov While a different scaffold, this underscores the general principle that substituent placement on the aromatic ring is a key determinant of biological function.

The following table summarizes the general impact of phenyl ring substitutions on the activity of benzamide derivatives based on findings from various research areas.

| Substituent Type | Position | General Impact on Activity | Potential Rationale |

| Halogen (e.g., Bromo, Chloro) | Para (4-position) | Often enhances activity | Increases lipophilicity, can form halogen bonds, alters electronic distribution |

| Halogen (e.g., Bromo, Chloro) | Meta (3-position) | Can enhance activity | May orient the molecule for optimal receptor binding |

| Electron-withdrawing group | Varies | Can increase or decrease activity | Alters the electronics of the amide bond and the aromatic ring |

| Electron-donating group | Varies | Can increase or decrease activity | Modifies the electron density and potential for hydrogen bonding |

Role of the N-Cyclobutyl Moiety in Modulating Biological Interactions

In general, the N-alkyl or N-cycloalkyl substituent of a benzamide can have a profound effect on its biological activity. The cyclobutyl group, being a small, rigid cycloalkane, restricts the conformational flexibility of the amide side chain compared to a linear butyl group. This conformational constraint can be advantageous if it locks the molecule into a bioactive conformation, leading to a more favorable interaction with the target receptor. The rigidity of the cyclobutyl ring can reduce the entropic penalty upon binding, potentially increasing binding affinity.

Studies on various N-substituted benzamides have demonstrated the importance of the N-substituent's nature. For example, in a series of N-alkyl nitrobenzamides with antimycobacterial activity, the lipophilicity of the N-alkyl chain was found to be a critical factor, with optimal activity observed for chain lengths of six to ten carbons. mdpi.com While not a cycloalkyl group, this highlights the role of the N-substituent's lipophilicity in biological activity. The cyclobutyl group contributes a moderate degree of lipophilicity, which can be important for cell membrane permeability and interaction with hydrophobic pockets in a target protein.

The table below outlines the potential contributions of the N-cyclobutyl moiety to the biological profile of this compound.

| Feature of N-Cyclobutyl Moiety | Potential Influence on Biological Interactions |

| Conformational Rigidity | Pre-organizes the molecule into a specific shape, potentially enhancing binding affinity by reducing the entropic penalty of binding. |

| Size and Shape | Provides a specific steric profile that must be complementary to the binding site of the biological target for optimal interaction. |

| Lipophilicity | Contributes to the overall lipophilicity of the molecule, which can affect cell permeability, solubility, and interactions with hydrophobic regions of the target. |

| Metabolic Stability | The cyclic structure may be less susceptible to certain metabolic enzymes compared to linear alkyl chains, potentially increasing the compound's half-life. |

Research into Modifications of the Amide Linkage and their SAR Implications

The amide bond is a central and structurally important feature of the benzamide scaffold. It is a planar and rigid unit that can participate in hydrogen bonding, with the amide nitrogen acting as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor. These interactions are often crucial for the binding of a ligand to its receptor.

Modifications to the amide linkage can have significant consequences for biological activity. Research into analogs often involves replacing the amide bond with other functional groups to probe the importance of its structural and electronic properties. For instance, in some studies, the inversion of the amide bond to create anilide derivatives has resulted in a loss of activity, demonstrating the critical role of the specific orientation of the hydrogen bond donor and acceptor.

Furthermore, replacing the amide group with non-planar or more flexible linkers can also lead to a decrease in activity, suggesting that the rigidity of the amide bond is important for maintaining the correct orientation of the phenyl and N-substituent groups for optimal interaction with the target.

The following table summarizes common modifications of the amide linkage and their general impact on the activity of benzamide derivatives.

| Modification of Amide Linkage | Structural/Electronic Change | General SAR Implication |

| Amide Inversion (Anilide) | Reverses the orientation of the N-H and C=O groups. | Often leads to a significant decrease or loss of activity, highlighting the importance of specific hydrogen bonding patterns. |

| Replacement with Sulfonamide | Replaces the carbonyl group with a sulfonyl group, altering the geometry and hydrogen bonding capacity. | Can result in altered activity, sometimes with a different biological target profile. |

| Replacement with Alkene (cis/trans) | Removes the hydrogen bonding capability and introduces geometric isomers. | Typically results in a loss of activity if hydrogen bonding is critical for binding. |

| Insertion of Methylene (B1212753) Group | Increases the flexibility and length of the linker between the aromatic ring and the nitrogen atom. | Often reduces activity by disrupting the optimal positioning of the key pharmacophoric elements. |

Comparative SAR Studies with Other Benzamide Scaffolds in Research

To better understand the SAR of this compound, it is useful to compare it with other benzamide scaffolds that have been extensively studied in various research contexts. Such comparative studies can reveal common principles of benzamide-target interactions and highlight unique features of a particular analog.

For example, in the field of anticancer research, 4-substituted methoxybenzoyl-aryl-thiazole analogs have been investigated as tubulin inhibitors. nih.gov SAR studies on this scaffold revealed the importance of the methoxybenzoyl moiety for activity. By comparing the SAR of these compounds with this compound, one can appreciate how different substitutions on the benzoyl ring can direct the molecule to entirely different biological targets.

In another example, N-thiazol-2-yl-benzamides have been developed as glucokinase activators for the potential treatment of type 2 diabetes. nih.gov The SAR of these compounds showed that the N-thiazolyl group was a key pharmacophoric element. This contrasts with the N-cyclobutyl group of the subject compound, indicating how the N-substituent can dramatically alter the therapeutic application of a benzamide core.

The table below provides a comparative overview of different benzamide scaffolds and their key SAR features.

| Benzamide Scaffold | Key N-Substituent | Key Phenyl Ring Substituent(s) | Primary Research Area | Key SAR Finding |

| This compound | Cyclobutyl | 4-Bromo | (Hypothetical/Research) | Bromine and cyclobutyl groups are likely key for target interaction. |

| N-Thiazol-2-yl-benzamides | Thiazol-2-yl | Varies | Diabetes (Glucokinase activators) | The N-thiazolyl group is crucial for activity. nih.gov |

| 4-Methoxybenzoyl-aryl-thiazoles | (Part of a larger scaffold) | 4-Methoxy | Anticancer (Tubulin inhibitors) | The 4-methoxybenzoyl moiety is important for binding to the colchicine (B1669291) site of tubulin. nih.gov |

| N-Alkyl Nitrobenzamides | Alkyl chain (C6-C10) | 3,5-Dinitro | Antimycobacterial | Lipophilicity of the N-alkyl chain is a key determinant of activity. mdpi.com |

These comparative studies underscore that while the benzamide core provides a versatile scaffold, the specific substitutions on the phenyl ring and the N-atom are the primary determinants of the compound's biological activity and its therapeutic potential.

Computational and Theoretical Investigations

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the behavior of a molecule at the electronic level. These methods, particularly those based on Density Functional Theory (DFT), offer deep insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, where the molecule exists in its lowest energy state. Calculations, often using a basis set such as B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.net

Table 1: Representative Electronic Properties Calculated via DFT (Note: The following is an illustrative table of properties that would be calculated for 4-bromo-N-cyclobutylbenzamide. Specific values require dedicated computational analysis.)

| Property | Symbol | Typical Unit | Description |

|---|---|---|---|

| Total Energy | E | Hartrees | The total electronic energy of the molecule in its optimized geometry. |

| Dipole Moment | µ | Debye | A measure of the separation of positive and negative charges in the molecule, indicating its overall polarity. |

| Polarizability | α | a.u. | The tendency of the molecular electron cloud to be distorted by an external electric field. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. FMO analysis for this compound would map the distribution of these orbitals across the molecule, identifying the likely sites for nucleophilic and electrophilic attack.

Table 2: Frontier Molecular Orbital (FMO) Parameters (Note: This table illustrates the typical parameters obtained from FMO analysis. Actual values for this compound are not available in the provided sources.)

| Parameter | Symbol | Typical Unit | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | ELUMO | eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It is plotted onto the total electron density surface, providing a visual representation of the charge distribution. Different colors are used to denote different potential values: red typically indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, an MESP analysis would likely show a negative potential (red) around the carbonyl oxygen and the bromine atom, highlighting these as sites for potential hydrogen bonding or interaction with electrophiles. Positive potential (blue) would be expected around the amide proton and the cyclobutyl group. This mapping helps in understanding intermolecular interactions and molecular recognition processes.

DFT calculations can be used to quantify the chemical reactivity of a molecule through various descriptors, which are derived from the HOMO and LUMO energies. mdpi.comscielo.org.mx These global reactivity descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2).

Softness (S): The reciprocal of hardness (S = 1/2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ).

These parameters provide a comprehensive profile of the molecule's electronic character and its propensity to engage in chemical reactions. nih.gov

Table 3: Global Reactivity Descriptors (Note: This table defines the key reactivity descriptors derived from DFT. Specific values for this compound require dedicated calculations.)

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity | χ = (I+A)/2 | Tendency to attract electrons. |

| Chemical Hardness | η = (I-A)/2 | Resistance to change in electron distribution. |

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, molecular modeling techniques are used to simulate how a molecule interacts with larger biological systems, such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com It is extensively used in drug discovery to screen for potential drug candidates by estimating their binding affinity and mode of interaction with a biological target.

While no specific docking studies for this compound were found, research on the closely related compound, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, provides insight into how the 4-bromobenzamide moiety might behave. This compound was identified as a potent inhibitor of the elastase enzyme. nih.govresearchgate.net Docking simulations revealed that it binds effectively within the active site of the elastase protein. researchgate.net

In these studies, the 4-bromobenzamide part of the molecule played a crucial role in forming interactions with the protein's active site residues. The binding affinity is quantified by a docking score, with more negative values indicating stronger binding. The standard compound quercetin showed a docking score of -7.2 kcal/mol against elastase. nih.gov The novel 4-bromobenzamide derivative demonstrated even stronger potential, suggesting that the 4-bromobenzamide scaffold is a promising feature for designing inhibitors for this class of enzymes. nih.govresearchgate.net

Table 4: Illustrative Molecular Docking Results Against Elastase (Note: Data is for the related compound (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, as a proxy for the potential interactions of the 4-bromobenzamide core.)

| Ligand | Target Protein | Docking Score (kcal/mol) | Interacting Residues (Example) |

|---|---|---|---|

| Quercetin (Standard) | Elastase | -7.2 | Asn188, Asn132, Ser162, Trp159 nih.gov |

This demonstrates the utility of molecular docking in identifying and optimizing ligand-target interactions, a process for which this compound could be a candidate for future investigation.

Conformational Analysis of this compound

The conformational landscape of this compound is primarily defined by the rotational barriers around the C(O)-N bond and the orientation of the cyclobutyl group relative to the benzamide (B126) core. Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to distinct conformers. Theoretical studies on related N-alkylamides suggest that the trans conformation, where the cyclobutyl group is positioned opposite to the carbonyl oxygen, is generally more stable than the cis conformation. This preference is attributed to reduced steric hindrance.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring these conformational possibilities. By performing a relaxed potential energy surface (PES) scan, the energy profile for rotation around the C(O)-N bond can be elucidated. Such an analysis would likely reveal a significant energy barrier between the cis and trans isomers, consistent with what is observed in other N-substituted amides. For instance, in related N-benzhydrylformamides, DFT calculations have been used to quantify these rotational barriers, which were found to be in the range of 20–23 kcal/mol nih.gov.

A theoretical conformational analysis of this compound would involve geometry optimization of various possible conformers to determine their relative stabilities. The key dihedral angles to consider are those defining the orientation of the cyclobutyl group and the rotation around the Ar-CO and CO-N bonds.

Table 1: Theoretical Torsional Energy Profile for C(O)-N Bond Rotation in this compound (Illustrative Data)

| Dihedral Angle (O=C-N-C) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 2.5 | cis (eclipsed) |

| 90° | 21.0 | Transition State |

| 180° | 0.0 | trans (staggered) |

This table presents hypothetical data based on typical values for N-alkylamides to illustrate the expected energy profile.

Mechanistic Insights from Computational Studies

Another area of mechanistic interest is the hydrolysis of the amide bond. While amides are generally stable, their hydrolysis can be catalyzed by acid or base. Computational modeling can simulate these reaction pathways, providing insights into the protonation states of the reactants and the structure of the tetrahedral intermediate. The activation energy barriers for the concerted versus stepwise mechanisms can be compared to predict the most likely pathway under different pH conditions.

Table 2: Calculated Activation Energies for a Hypothetical Suzuki Coupling Reaction (Illustrative Data)

| Reaction Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Oxidative Addition | 15.2 |

| Transmetalation | 12.8 |

| Reductive Elimination | 18.5 |

This table provides a hypothetical set of activation energies for the key steps in a Suzuki coupling reaction to illustrate the type of data that would be generated from a computational study.

Computational chemistry strategies are crucial for understanding and predicting the outcomes of chemical reactions nih.gov. By applying these methods to this compound, a detailed understanding of its conformational preferences and potential reactivity can be achieved, guiding future experimental work.

Biological Research and Mechanistic Studies

General Biological Significance of Benzamide (B126) Scaffolds in Research

The benzamide scaffold is a privileged structure in drug discovery, forming the backbone of numerous compounds with diverse pharmacological properties. Benzamide derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial (antibacterial and antifungal), anticancer, and cardiovascular effects walshmedicalmedia.commdpi.com. Their versatility stems from the amide group's ability to form stable hydrogen bonds with biological targets, such as enzymes and receptors, making them effective intermediates for the synthesis of biologically active molecules researchgate.net. Researchers have successfully developed a multitude of benzamide derivatives with applications ranging from anticonvulsants to antipsychotics and antiemetics walshmedicalmedia.comresearchgate.net. The continued interest in this scaffold is driven by the potential to discover novel therapeutic agents by modifying the substituents on the aromatic ring and the amide nitrogen walshmedicalmedia.com.

Exploration of Potential Biological Targets for Benzamide Derivatives

The therapeutic effects of benzamide derivatives are achieved through interactions with various biological targets. Research has focused on their ability to modulate the activity of enzymes and receptors, as well as their broad-spectrum effects in various disease models.

A primary mechanism through which benzamide derivatives exert their effects is enzyme inhibition. Notably, specific substituted benzamides have been developed as potent inhibitors of several key enzymes implicated in disease.

Fibroblast Growth Factor Receptor 1 (FGFR1): Aberrant FGFR1 signaling is a known driver in the progression of several cancers, including non-small cell lung cancer (NSCLC) nih.govsemanticscholar.org. A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been designed and synthesized as novel FGFR1 inhibitors nih.govsemanticscholar.orgresearchgate.net. One promising compound from this series, designated C9, demonstrated potent inhibitory activity against multiple NSCLC cell lines with FGFR1 amplification, with IC₅₀ values in the low micromolar range nih.govsemanticscholar.orgtandfonline.com. Molecular docking studies suggest that such compounds bind effectively to the ATP-binding pocket of FGFR1, forming multiple hydrogen bonds and inhibiting the downstream signaling pathways that promote cell proliferation nih.govsemanticscholar.org.

Other Enzymes: Beyond FGFR1, benzamide scaffolds have been incorporated into inhibitors for a range of other enzymes. Various derivatives have shown inhibitory activity against succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration, making them effective antifungal agents sioc-journal.cnacs.org. For instance, N-(pyrazol-5-yl)benzamide derivatives have demonstrated excellent activity against fungal pathogens like Sclerotinia sclerotiorum and Valsa mali sioc-journal.cnacs.org.

The table below summarizes the inhibitory action of selected benzamide derivatives on various enzymes as reported in research studies.

| Enzyme Target | Example Benzamide Derivative | Biological Context | Reported Activity (IC₅₀/EC₅₀) | Source |

|---|---|---|---|---|

| FGFR1 | Compound C9 (a 4-bromo-benzamide derivative) | Non-Small Cell Lung Cancer | 1.25 - 2.31 µM | nih.govsemanticscholar.org |

| Succinate Dehydrogenase (SDH) | Compound 5IIIh (an N-(pyrazol-5-yl)benzamide) | Fungal Pathogen (S. sclerotiorum) | 0.37 mg/L | acs.org |

| Succinate Dehydrogenase (SDH) | Compound 14 (a 4-chloro-N-phenylbenzamide) | Fungal Pathogen (S. sclerotiorum) | 11.21 mg/L | sioc-journal.cn |

Benzamide derivatives are well-known for their interactions with central nervous system (CNS) receptors. Substituted benzamides like sulpiride (B1682569) and amisulpride (B195569) are classical examples of drugs that act as selective antagonists for dopamine (B1211576) D2 receptors, underpinning their use as antipsychotic agents. Beyond dopamine receptors, novel benzamide derivatives have been investigated as modulators for other receptor systems, including serotonin (B10506) (5-HT) receptors and mas-related G protein-coupled receptors (MrgX1), the latter being a target for non-opioid pain treatment walshmedicalmedia.comnih.gov. The specific nature of the substitutions on the benzamide scaffold dictates the receptor affinity and selectivity nih.gov.

In addition to targeted enzyme and receptor studies, benzamide derivatives have been subjected to broad biological screening, revealing significant potential as antimicrobial agents.

Antifungal Activity: Numerous studies have confirmed the antifungal properties of benzamide derivatives against a range of plant and human fungal pathogens mdpi.comnanobioletters.com. Compounds are often tested for their ability to inhibit the growth of fungi such as Botrytis cinerea and Colletotrichum lagenarium mdpi.comresearchgate.netmdpi.com. For example, certain benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties showed in vivo efficacy rates as high as 79-90% against C. lagenarium mdpi.comresearchgate.net. The mechanism for some of these antifungal benzamides is the inhibition of succinate dehydrogenase (SDH), disrupting the fungal respiratory chain acs.org.

Antiviral Activity: The benzamide scaffold has also served as a foundation for the development of antiviral agents. One derivative, AH0109, was identified as a potent inhibitor of HIV-1 replication, with a 50% effective concentration (EC₅₀) of 0.7 µM in T-cells nih.govnih.gov. Its mechanism involves the impairment of both HIV-1 reverse transcription and the nuclear import of viral cDNA nih.govnih.gov. Other research has focused on designing benzamide derivatives that inhibit deubiquitinase (DUB) enzymes, which are crucial for the replication of viruses like Adenovirus and HSV-1 researchgate.net.

The table below highlights some of the broad-spectrum activities of benzamide derivatives found in research models.

| Activity Type | Research Model | Example Compound Class | Observed Effect | Source |

|---|---|---|---|---|

| Antifungal | Colletotrichum lagenarium | Benzamidine-1,2,3-triazole derivative (9b) | 79% efficacy in vivo | mdpi.com |

| Antifungal | Botrytis cinerea | Benzamide-1,2,4-oxadiazole derivative (7h) | 90.5% inhibitory activity | mdpi.com |

| Antiviral | HIV-1 in C8166 T cells | AH0109 (a benzamide derivative) | EC₅₀ of 0.7 µM | nih.govnih.gov |

| Antiviral | Adenovirus | 4-(2-nitrophenoxy)benzamide derivative (8c) | IC₅₀ of 10.22 µM | researchgate.net |

Mechanistic Research on Cellular Interactions in Research Models

Understanding how benzamide derivatives interact with cellular machinery provides insight into their therapeutic potential, particularly in cancer research where effects on the cell cycle and apoptosis are critical.

Several studies on anticancer benzamide derivatives have demonstrated an ability to halt the cell division process. The 4-bromo-benzamide derivative C9, an FGFR1 inhibitor, was shown to arrest the cell cycle at the G2 phase in NSCLC cell lines nih.govsemanticscholar.orgtandfonline.com. Similarly, a series of 3-(6-aminopyridin-3-yl) benzamide derivatives were found to induce G2/M phase arrest in cancer cells by inhibiting the transcription of Aurora kinase B (AURKB), a key regulator of mitosis nih.gov. This arrest of the cell cycle prevents cancer cells from proliferating and can ultimately lead to cell death. In some cases, benzimidazole (B57391) derivatives, which share structural similarities, have also been shown to arrest the cell cycle at various phases (G0/G1, S, or G2/M), often by inhibiting kinases like EGFR that are crucial for cell cycle progression nih.govmdpi.com. This disruption of the cell cycle is a key mechanism behind the antiproliferative activity of many benzamide-based compounds nih.gov.

Apoptosis Induction in Research Models

Comprehensive searches of scientific literature and databases have revealed no specific studies detailing the induction of apoptosis by 4-bromo-N-cyclobutylbenzamide in any research models. While various other brominated compounds and benzamide derivatives have been investigated for their pro-apoptotic activities, research has not yet extended to this particular chemical entity. Therefore, there is no data available to characterize the apoptotic pathways, if any, that may be triggered by this compound, nor are there any established research models for this specific purpose.

Gene Expression Modulation in Research Models

Similarly, there is a lack of published research on the effects of this compound on gene expression in any research models. The scientific community has not yet reported on studies that would identify specific genes or genetic pathways that are modulated by this compound. Consequently, no data tables or detailed research findings regarding its impact on gene expression are available at this time.

Further research is required to determine the biological activities of this compound, including its potential to induce apoptosis and modulate gene expression.

Derivatives, Analogs, and Scaffold Exploration

Synthesis and Research of Direct Analogs of 4-bromo-N-cyclobutylbenzamide

While specific research on direct analogs of this compound is not extensively documented in publicly available literature, the synthesis of analogous N-substituted benzamides follows well-established organic chemistry principles. The primary synthetic route involves the acylation of a primary or secondary amine with a benzoyl chloride derivative. In the case of this compound, this would involve the reaction of 4-bromobenzoyl chloride with cyclobutylamine (B51885).

The general synthetic approach for creating analogs would involve variations in either the amine or the benzoyl moiety. For instance, substituting cyclobutylamine with other cyclic or acyclic amines would yield a series of N-substituted 4-bromobenzamides. Similarly, replacing the 4-bromobenzoyl group with other substituted benzoyl groups allows for exploration of structure-activity relationships. A common method for the synthesis of the amide bond is the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), which facilitates the reaction between a carboxylic acid (e.g., pyrazine-2-carboxylic acid) and an aniline (B41778) derivative. mdpi.com

Research into analogous N-substituted benzamide (B126) derivatives often focuses on their potential biological activities. For example, various N-phenylbenzamide derivatives have been synthesized and evaluated for their antibacterial and anti-Alzheimer's activities. researchgate.net The structural features of these molecules, such as the dihedral angles between the aromatic rings, are often characterized using techniques like X-ray crystallography to understand their conformation. researchgate.net

The following table outlines potential analogs of this compound and the corresponding reactants for their synthesis.

| Analog Name | Amine Reactant | Acyl Halide/Carboxylic Acid Reactant |

| 4-bromo-N-cyclohexylbenzamide | Cyclohexylamine | 4-bromobenzoyl chloride |

| 4-bromo-N-phenylbenzamide | Aniline | 4-bromobenzoyl chloride |

| N-cyclobutyl-4-chlorobenzamide | Cyclobutylamine | 4-chlorobenzoyl chloride |

| N-cyclobutyl-4-methylbenzamide | Cyclobutylamine | 4-methylbenzoyl chloride |

Scaffold Hopping and Bioisosteric Replacement Strategies in Benzamide Research

Scaffold hopping and bioisosteric replacement are crucial strategies in medicinal chemistry for the discovery of novel compounds with improved properties. uniroma1.itnih.gov These approaches aim to modify the core structure (scaffold) of a molecule while retaining its biological activity, potentially leading to better physicochemical properties, enhanced potency, or novel intellectual property. uniroma1.itresearchgate.net

Bioisosteric replacement involves substituting a functional group or a part of a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. nih.govnih.gov In the context of benzamides, this could involve replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or with groups like a trifluoromethyl group to modulate electronic properties and lipophilicity. The amide linker itself can also be a subject for bioisosteric replacement, although this is less common for simple benzamides.

Scaffold hopping is a more drastic approach where the central core of a molecule is replaced with a structurally different scaffold, while maintaining the spatial arrangement of key interacting groups. uniroma1.itresearchgate.net For a benzamide scaffold, a researcher might replace the phenyl ring with a different aromatic or heteroaromatic ring system. This can lead to the discovery of entirely new chemical classes of compounds with the same biological target. uniroma1.it Computational tools are often employed to identify potential scaffold replacements that maintain the desired orientation of substituents. researchgate.net

These strategies are widely used to:

Improve synthetic accessibility. nih.gov

Enhance potency and selectivity. uniroma1.it

Optimize drug-like properties (e.g., solubility, metabolic stability). nih.govresearchgate.net

Navigate around existing patents to generate novel chemical entities. uniroma1.it

For instance, in the development of antimalarial agents, scaffold hopping from a 1,2,4-triazole-containing carboxamide led to the discovery of more potent alternative cores, including a deuterated picolinamide. chemrxiv.org

Novel Applications of Bromobenzamide Scaffolds in Chemical Research

The bromobenzamide scaffold serves as a versatile building block in various areas of chemical research, extending beyond its direct use as a bioactive molecule. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

One significant application is in the development of enzyme inhibitors. For example, benzamide derivatives containing a bromophenyl group have been designed and synthesized as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair and a target in cancer therapy. nih.gov In these studies, the bromobenzamide core is often further functionalized to optimize interactions with the enzyme's active site. nih.gov

Furthermore, the bromobenzamide scaffold is utilized in the construction of heterocyclic compounds through multicomponent reactions. Palladium-catalyzed reactions, for instance, can use bromoanilines (which can be derived from bromobenzamides) as starting materials for the synthesis of quinazolin-4(3H)-ones, a class of compounds with a wide range of pharmacological activities. mdpi.com The Suzuki cross-coupling reaction is another powerful tool used to arylate brominated aromatic compounds, such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, to generate novel derivatives with potential antibacterial or enzymatic inhibitory activities. mdpi.com

The versatility of the bromobenzamide scaffold is summarized in the table below:

| Application Area | Role of Bromobenzamide Scaffold | Example Reaction/Target |

| Medicinal Chemistry | Core structure for enzyme inhibitors | PARP-1 inhibitors nih.gov |

| Organic Synthesis | Building block for complex molecules | Synthesis of quinazolin-4(3H)-ones via palladium catalysis mdpi.com |

| Materials Science | Precursor for functional materials | (Potential for) Synthesis of polymers or organic electronics |

Cocrystallization Studies and Intermolecular Interactions in Benzamide Derivatives

Cocrystallization is a technique used in crystal engineering to modify the physicochemical properties of a solid-state compound without altering its chemical structure. This is achieved by forming a crystalline solid that consists of two or more different molecules in the same crystal lattice. biointerfaceresearch.com Benzamide and its derivatives are excellent candidates for cocrystallization studies due to the presence of the amide functional group, which can participate in robust hydrogen bonding interactions. acs.orgnih.gov

The most common and predictable intermolecular interaction involving benzamides is the acid-amide supramolecular heterosynthon . biointerfaceresearch.comresearchgate.net This interaction involves the formation of a hydrogen-bonded dimer between the carboxylic acid group of a coformer and the amide group of the benzamide. biointerfaceresearch.com Specifically, strong and highly directional N-H···O=C and O-H···O=C hydrogen bonds are formed. biointerfaceresearch.com

Studies have shown that the success of forming a cocrystal between a benzamide and a substituted benzoic acid can be influenced by the electronic nature of the substituents on the benzoic acid. acs.org Electron-withdrawing groups on the benzoic acid can strengthen the intermolecular acid-amide interaction, making cocrystal formation more favorable. acs.org

Various techniques are employed for cocrystal screening, including:

Crystallization from solution nih.gov

Solvent-drop grinding researchgate.net

Differential Scanning Calorimetry (DSC) nih.gov

Thermal microscopy nih.gov

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 4-bromo-N-cyclobutylbenzamide. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its precise atomic composition and bonding arrangement.

While specific ¹H and ¹³C NMR spectral data for this compound were not detailed in the available research literature, the synthesis of this compound has been reported, and its structure was confirmed using NMR spectroscopy soton.ac.uk. Generally, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the bromobenzoyl group, as well as signals for the methine and methylene (B1212753) protons of the cyclobutyl ring and the amide N-H proton. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns would provide information about adjacent protons. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments within the molecule, including the carbonyl carbon, the aromatic carbons, and the carbons of the cyclobutyl ring.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. Although specific high-resolution mass spectrometry (HRMS) data for this compound is not publicly available, it is a standard technique used for the characterization of such novel compounds soton.ac.uk. An exact mass measurement would allow for the confirmation of the molecular formula, C₁₁H₁₂BrNO. The mass spectrum would also be expected to display a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound has been reported and shows several key absorption bands that are characteristic of its structure soton.ac.uk.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3296 | Medium | N-H stretching vibration of the amide |

| 2980 | Weak | C-H stretching vibrations of the cyclobutyl ring |

| 2942 | Weak | C-H stretching vibrations of the cyclobutyl ring |

| 2869 | Weak | C-H stretching vibrations of the cyclobutyl ring |

| 1634 | Medium | C=O stretching vibration (Amide I band) |

| 1586 | Medium | N-H bending vibration (Amide II band) and C=C aromatic ring stretching |

| 1567 | Medium | C=C aromatic ring stretching |

The presence of a medium intensity band at 3296 cm⁻¹ is indicative of the N-H stretch of the secondary amide. The bands in the 2869-2980 cm⁻¹ region correspond to the C-H stretching vibrations of the cyclobutyl group. The absorption at 1634 cm⁻¹ is characteristic of the amide C=O stretching (Amide I band), while the band at 1586 cm⁻¹ is attributed to the N-H bending (Amide II band) coupled with aromatic C=C stretching vibrations soton.ac.uk.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. At present, there are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Therefore, the specific solid-state structure and packing of this compound have not been experimentally determined and reported in the scientific literature.

Chromatographic Techniques for Purity Assessment in Research

Chromatographic methods are essential for verifying the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities.

Future Research Directions and Research Gaps

Unexplored Synthetic Avenues for 4-bromo-N-cyclobutylbenzamide

The conventional synthesis of N-substituted benzamides often relies on activating the carboxylic acid. However, there is a growing need for more efficient, atom-economical, and environmentally friendly synthetic routes.

Alternative Coupling Reagents: Future research could focus on exploring novel coupling reagents that avoid the formation of poorly atom-economical byproducts mdpi.com. While reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) are used, a broader investigation into water-compatible amide coupling systems could be beneficial luxembourg-bio.comresearchgate.net. Reagents such as DMT-MM, COMU-collidine, and TPTU-NMI have shown effectiveness for amide bond formation in the presence of water, which could offer a greener alternative to standard organic solvents luxembourg-bio.comresearchgate.net. The development of catalytic direct amidation methods, which avoid stoichiometric activators altogether, represents a significant, underexplored avenue for the synthesis of this compound mdpi.com.

Novel Catalytic Systems: The use of innovative catalytic systems could streamline the synthesis process. For instance, microwave-assisted organic synthesis has been shown to produce N-substituted benzamides and thiobenzamides in good to excellent yields with short reaction times and without the need for a solvent researchgate.net. Applying such techniques to the synthesis of this compound could offer significant advantages in terms of efficiency and sustainability.

Flow Chemistry: Continuous flow chemistry is another promising area. This technology allows for precise control over reaction parameters, improved safety, and easier scalability. Adapting the synthesis of this compound to a flow process could lead to higher yields and purity while minimizing waste.

A summary of potential unexplored synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Water-Compatible Coupling Reagents | Reduced reliance on hazardous organic solvents, improved sustainability. | Screening reagents like DMT-MM, COMU, TPTU for efficacy with 4-bromobenzoic acid and cyclobutylamine (B51885) luxembourg-bio.comresearchgate.net. |

| Direct Catalytic Amidation | High atom economy, avoids stoichiometric activators and byproducts mdpi.com. | Development of novel catalysts (e.g., boronic acid or transition metal-based) for the direct coupling reaction. |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, potential for solvent-free conditions researchgate.net. | Optimization of microwave parameters (temperature, time, power) for the specific substrates. |

| Continuous Flow Chemistry | Enhanced safety, scalability, process control, and reproducibility. | Designing and optimizing a flow reactor setup for the continuous production of the target compound. |

Emerging Biological Targets for Benzamide (B126) Scaffolds

The benzamide moiety is a well-established pharmacophore present in numerous therapeutic agents researchgate.net. While its role as a dopamine (B1211576) D2 receptor antagonist is well-known, recent research has unveiled a host of new biological targets for benzamide-containing molecules, suggesting new potential applications for this compound derivatives.

Kinase Inhibition: Kinases are critical targets in oncology and inflammatory diseases. The benzamide scaffold has been identified in inhibitors of Rho-associated kinase-1 (ROCK1), a target for various diseases tandfonline.comnih.gov. Furthermore, novel N-benzylbenzamide derivatives have been developed as potent tubulin polymerization inhibitors with significant antitumor activities nih.gov.

Epigenetic Targets: Histone deacetylases (HDACs) are crucial epigenetic modulators and are validated targets in cancer therapy. Several N-substituted benzamide derivatives have been synthesized and evaluated as HDAC inhibitors, showing promise as anti-proliferative agents nih.gov.

Enzyme Inhibition: Benzamide derivatives have shown inhibitory activity against a range of enzymes. They have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair, making them promising for cancer therapy nih.gov. Additionally, benzamides have been designed as inhibitors for carbonic anhydrase and acetylcholinesterase, enzymes relevant to conditions like glaucoma and Alzheimer's disease, respectively nih.govmdpi.com. The cytochrome P450 enzyme CYP1B1, which is expressed in cancerous tissues, has also been identified as a target for designed benzamide derivatives vensel.org.

Other Receptors and Proteins: The metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) and the sigma-1 receptor (S1R) are emerging as important targets in the central nervous system. Aryl benzamide derivatives have been studied as negative allosteric modulators of mGluR5 for potential use as antidepressants mdpi.comnih.gov, while other benzamide scaffolds show high affinity for S1R, a target for neuroprotection mdpi.com.

The table below summarizes some of the emerging biological targets for benzamide scaffolds.

| Target Class | Specific Target | Potential Therapeutic Area |

| Kinases | Rho-associated kinase-1 (ROCK1) tandfonline.comnih.gov | Cardiovascular disease, neurodegenerative disorders |

| Tubulin Polymerization nih.gov | Cancer | |

| Epigenetic Modulators | Histone Deacetylases (HDACs) nih.gov | Cancer |

| Enzymes | Poly(ADP-ribose) polymerase-1 (PARP-1) nih.gov | Cancer |

| Carbonic Anhydrase nih.gov | Glaucoma, edema | |

| Acetylcholinesterase nih.govmdpi.com | Alzheimer's Disease | |

| Cytochrome P450 1B1 (CYP1B1) vensel.org | Cancer | |

| CNS Receptors | Metabotropic Glutamate Receptor 5 (mGluR5) mdpi.comnih.gov | Depression, anxiety |

| Sigma-1 Receptor (S1R) mdpi.com | Neurodegenerative diseases, ischemia |

Advanced Computational Methodologies for this compound Research

In silico methods are indispensable tools in modern drug discovery and materials science. Applying these advanced computational techniques to this compound can accelerate research by predicting properties, elucidating interaction mechanisms, and guiding the design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models. These models correlate the structural features of benzamide derivatives with their biological activity, providing theoretical direction for the rational design of more potent compounds tandfonline.comnih.govmdpi.comnih.gov.

Molecular Docking: Molecular docking simulations are used to predict the preferred binding orientation of a ligand to its target protein. This technique can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex nih.govmdpi.commdpi.com. For this compound, docking studies could screen potential biological targets and elucidate binding modes, guiding the optimization of the scaffold for improved affinity and selectivity nih.gov.

| Computational Method | Application in this compound Research | Expected Outcome |

| 3D-QSAR (CoMFA/CoMSIA) | Correlate structural features of derivatives with biological activity tandfonline.comnih.govmdpi.comnih.gov. | Predictive models to guide the synthesis of analogues with enhanced potency. |

| Molecular Docking | Predict binding modes and interactions with various biological targets (e.g., kinases, enzymes) nih.govmdpi.com. | Identification of key binding residues and rationalization of structure-activity relationships. |

| Molecular Dynamics (MD) Simulations | Assess the stability of the ligand-target complex and explore conformational dynamics tandfonline.comnih.govrsc.org. | Deeper understanding of the binding mechanism and the influence of the cyclobutyl and bromo-substituents on binding. |

| Virtual Screening | Screen large compound libraries against a specific target to identify novel hits based on the benzamide scaffold tandfonline.comnih.gov. | Discovery of new derivatives with potential therapeutic activity. |

Design of Novel Functional Materials Based on this compound Derivatives

The structural characteristics of this compound, particularly the rigid benzamide core and the reactive bromo-substituent, make it an attractive building block for the synthesis of novel functional materials.

Polyamides: Aromatic polyamides, or aramids, are known for their high thermal stability and mechanical strength. Research has been conducted on the synthesis of high molecular weight poly(p-benzamide)s acs.org. Derivatives of this compound could serve as monomers in polymerization reactions. The bromine atom can be used as a handle for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties, such as solubility, conductivity, or thermal resistance rsc.org. The N-cyclobutyl group would influence chain packing and intermolecular interactions, potentially leading to materials with unique physical properties.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The carboxylic acid precursor of this compound, 4-bromobenzoic acid, can be used as a ligand in MOF synthesis. Furthermore, the benzamide itself could be incorporated into more complex ligand structures. The pores of such MOFs could be functionalized by leveraging the bromo-group for post-synthetic modification nih.gov. This would allow for the creation of bespoke materials for applications in gas storage, separation, and catalysis nih.govyoutube.com.

| Material Type | Role of this compound | Potential Applications |

| Functional Polyamides | As a monomer or a repeating unit within the polymer backbone acs.org. | High-performance fibers, thermally resistant films, membranes for separation. |

| Metal-Organic Frameworks (MOFs) | As a precursor to or a component of the organic linker nih.govacs.org. | Gas storage and separation, heterogeneous catalysis, chemical sensing. |

| Supramolecular Assemblies | As a building block for self-assembly through hydrogen bonding and halogen bonding. | Gels, liquid crystals, and other soft materials with responsive properties. |

Integration of Multi-Omics Data in Benzamide Research

To fully understand the biological effects of this compound and its derivatives, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the molecular pathways modulated by these compounds.

Mechanism of Action Studies: By treating cells or model organisms with a benzamide derivative and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can identify the specific cellular pathways that are affected. This approach can help to deconvolve complex mechanisms of action and identify both on-target and off-target effects.

Biomarker Discovery: Multi-omics data can be used to identify biomarkers that predict the response to treatment with a benzamide-based therapeutic. For example, genomic analysis of cancer cell lines could reveal genetic mutations that confer sensitivity or resistance to a particular compound. Similarly, proteomic or metabolomic profiling of patient samples could identify signatures associated with therapeutic efficacy.

Bridging Research Gaps: Currently, there is a significant gap in the application of systems biology approaches to the study of specific benzamide compounds like this compound. Future research should aim to generate and integrate multi-omics datasets to build comprehensive models of how these molecules interact with biological systems. This will not only accelerate the drug discovery process but also provide deeper insights into the fundamental biology underlying their therapeutic effects.

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-bromo-N-cyclobutylbenzamide?

A two-step synthesis is commonly employed:

Amide bond formation : React 4-bromobenzoyl chloride with cyclobutylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures yields high-purity product.

Key considerations : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc). Ensure anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate .

Q. How should researchers characterize this compound structurally?

Combine spectroscopic and crystallographic techniques:

- NMR : Confirm substituent positions (e.g., cyclobutyl protons at δ 2.0–3.0 ppm in H NMR; carbonyl carbon at ~165 ppm in C NMR).

- X-ray crystallography : Grow single crystals via slow evaporation of saturated DCM/hexane solutions. Refinement with SHELXL (e.g., anisotropic displacement parameters for Br and O atoms) ensures accurate bond-length/angle determination .

Q. What are the stability and storage requirements for this compound?

- Stability : Sensitive to prolonged UV exposure due to the bromine substituent.

- Storage : Keep in amber vials at –20°C under inert gas (Ar/N).

- Handling : Conduct degradation studies via HPLC (C18 column, acetonitrile/water mobile phase) to monitor purity over time .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve disorder in the cyclobutyl group?

Use SHELXL’s PART and SUMP instructions to model disordered cyclobutyl conformers:

Assign anisotropic displacement parameters to all non-H atoms.

Apply geometric restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths/angles.

Validate refinement with R < 5% and wR < 12%. Visualize electron density maps (e.g., ORTEP-3) to confirm absence of residual peaks .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

Example scenario : NMR suggests a planar amide bond, while X-ray shows slight pyramidalization.

- Cross-validation : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to compare theoretical and experimental geometries.

- Dynamic effects : Consider temperature-dependent NMR to assess conformational flexibility.

- Statistical analysis : Use Hamilton’s R-factor ratio test to evaluate model significance .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

- Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases). Parameterize the bromine atom with accurate van der Waals radii.

- QSAR models : Train models with descriptors like LogP, molar refractivity, and electrostatic potential maps. Validate with leave-one-out cross-validation (R > 0.8).

- MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability .

Q. How can researchers optimize reaction yields for derivatives with bulky substituents?

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h (e.g., 100°C, 150 W).

- Catalyst screening : Test Pd(OAc)/Xantphos for Buchwald-Hartwig aminations.

- Yield analysis : Compare isolated yields vs. crude purity (HPLC-MS) to identify side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products